molecular formula C8H9N5 B009382 3-(1-methyl-1H-tetrazol-5-yl)aniline CAS No. 101258-12-2

3-(1-methyl-1H-tetrazol-5-yl)aniline

Cat. No. B009382
Key on ui cas rn: 101258-12-2
M. Wt: 175.19 g/mol
InChI Key: VBBAMBIEAFCKCS-UHFFFAOYSA-N
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Patent
US06919356B2

Procedure details

1-Methyl-5-(3-nitrophenyl)-tetrazole (28.8 g, 140 mmol) was dissolved in ethyl acetate (430 mL) and methanol (1270 mL). Palladium on carbon (2.7 g, 10 wt %) was added and the mixture was shaken under a hydrogen atmosphere (60 psig) for 1.5 hours. The mixture was filtered, and the filtrate was concentrated under vacuum to give a white solid (24.0 g, 98%) which was used without further purification. 1H NMR (300 MHz, CDCl3), δ7.21 (dd, J=8, 7 Hz, 1H), 6.99 (s, 1H), 6.90 (d, J=7 Hz, 1H), 6.76 (d, J=8 Hz, 1H), 5.44 (bs, 2H), 4.10 (s, 3H).
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
430 mL
Type
solvent
Reaction Step One
Quantity
1270 mL
Type
solvent
Reaction Step Two
Quantity
2.7 g
Type
catalyst
Reaction Step Three
Name
Yield
98%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7]2[CH:12]=[CH:11][CH:10]=[C:9]([N+:13]([O-])=O)[CH:8]=2)=[N:5][N:4]=[N:3]1>C(OCC)(=O)C.CO.[Pd]>[CH3:1][N:2]1[C:6]([C:7]2[CH:12]=[CH:11][CH:10]=[C:9]([NH2:13])[CH:8]=2)=[N:5][N:4]=[N:3]1

Inputs

Step One
Name
Quantity
28.8 g
Type
reactant
Smiles
CN1N=NN=C1C1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
430 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
1270 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
2.7 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was shaken under a hydrogen atmosphere (60 psig) for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CN1N=NN=C1C1=CC(=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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